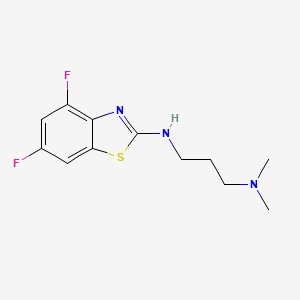

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

説明

Introduction and Structural Characterization

Background of Benzothiazole Derivatives

Benzothiazole derivatives constitute one of the most significant classes of heterocyclic compounds in contemporary medicinal chemistry, distinguished by their remarkable structural diversity and extensive pharmacological applications. These compounds feature a fused bicyclic system comprising a benzene ring and a thiazole ring, creating a privileged scaffold that has demonstrated exceptional versatility in drug discovery programs. The benzothiazole core structure exhibits unique electronic properties resulting from the combination of aromatic character with the electron-rich sulfur and electron-deficient nitrogen atoms within the thiazole ring. This electronic configuration contributes to the scaffold's ability to participate in diverse molecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with biological targets.

The therapeutic significance of benzothiazole derivatives spans multiple disease areas, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The structural framework provides multiple sites for chemical modification, allowing medicinal chemists to systematically explore structure-activity relationships and optimize pharmacological properties. Research has demonstrated that benzothiazoles can effectively modulate various biological pathways and interact with key protein targets involved in cellular signaling, metabolism, and disease progression. The benzothiazole scaffold's success in pharmaceutical applications stems from its ability to serve as a bioisostere for other aromatic systems while providing enhanced metabolic stability and improved pharmacokinetic properties compared to simpler aromatic compounds.

The development of benzothiazole-based therapeutics has been facilitated by advances in synthetic methodology that enable precise functionalization of the heterocyclic core. Modern synthetic approaches allow for selective substitution at specific positions on the benzothiazole ring system, enabling the systematic exploration of substituent effects on biological activity. The incorporation of various functional groups, including electron-withdrawing and electron-donating substituents, has led to the discovery of benzothiazole derivatives with enhanced potency, selectivity, and pharmacological profiles. This structural malleability has established benzothiazoles as a cornerstone scaffold in contemporary drug design efforts.

Significance of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds represent a rapidly expanding frontier in medicinal chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. The incorporation of fluorine atoms into heterocyclic frameworks fundamentally alters the electronic, conformational, and pharmacological characteristics of the resulting compounds. Fluorine's exceptional electronegativity and small atomic radius enable it to significantly influence molecular properties without introducing substantial steric hindrance, making it an ideal substituent for fine-tuning pharmaceutical compounds.

The strategic introduction of fluorine atoms into heterocyclic systems produces profound effects on molecular stability, lipophilicity, and biological activity. Fluorine substitution can dramatically enhance metabolic stability by creating strong carbon-fluorine bonds that resist enzymatic cleavage, thereby extending the biological half-life of pharmaceutical compounds. Additionally, the electron-withdrawing nature of fluorine can modulate the basicity of neighboring nitrogen atoms in heterocycles, affecting the compound's ionization state and membrane permeability under physiological conditions. These properties collectively contribute to improved bioavailability and enhanced target engagement for fluorinated heterocyclic drugs.

The pharmaceutical industry has increasingly recognized the value of fluorinated heterocycles, as evidenced by the growing number of fluorine-containing drugs approved by regulatory agencies. Between 2016 and 2022, a significant portion of newly approved pharmaceutical compounds featured fluorinated heterocyclic frameworks, demonstrating the continued importance of this chemical class in drug development. The success of fluorinated heterocycles in clinical applications has spurred ongoing research into novel synthetic methodologies for introducing fluorine into complex molecular architectures, with particular emphasis on stereoselective fluorination techniques that enable precise control over molecular geometry and biological activity.

Chemical Identity and Classification

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is classified as a fluorinated benzothiazole derivative featuring a substituted aliphatic amine chain. The compound bears the Chemical Abstracts Service registry number 1105188-28-0, providing a unique identifier for database searches and regulatory documentation. This molecule belongs to the broader category of heterocyclic building blocks and represents a specialized example of dual fluorine substitution on the benzothiazole core coupled with a tertiary amine functionality.

The chemical classification of this compound encompasses multiple structural categories, reflecting its complex molecular architecture. Primarily, it functions as a benzothiazole derivative due to the presence of the fused benzene-thiazole ring system that forms the core structural element. The presence of two fluorine atoms at specific positions on the benzothiazole ring classifies it within the subcategory of halogenated heterocycles, specifically fluorinated aromatics. Furthermore, the propane-1,3-diamine chain with terminal dimethylamino substitution places the compound within the amine class, specifically as a tertiary aliphatic amine with additional secondary amine functionality.

From a synthetic chemistry perspective, this compound serves as a valuable intermediate in pharmaceutical research and development programs. Its structural complexity and functional group diversity make it suitable for further chemical modifications and structure-activity relationship studies. The combination of the fluorinated benzothiazole core with the flexible diamine chain provides multiple sites for potential interactions with biological targets, enhancing its utility as a research tool in medicinal chemistry investigations.

Molecular Structure and Conformational Analysis

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural connectivity and substitution pattern. Alternative nomenclature forms include N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine and N-[3-(dimethylamino)propyl]-4,6-difluoro-1,3-benzothiazol-2-amine, reflecting different approaches to naming priority assignment.

The International Chemical Identifier string for this compound is InChI=1S/C12H15F2N3S/c1-17(2)5-3-4-15-12-16-11-9(14)6-8(13)7-10(11)18-12/h6-7H,3-5H2,1-2H3,(H,15,16), providing a machine-readable structural representation that enables database searching and structural verification. The corresponding International Chemical Identifier Key is NTESBHJSOHVTMJ-UHFFFAOYSA-N, serving as a condensed hash of the complete structural information.

The Simplified Molecular Input Line Entry System representation CN(C)CCCNC1=NC2=C(C=C(C=C2S1)F)F encodes the complete molecular connectivity in a linear format suitable for computational analysis and database storage. This notation clearly indicates the dimethylamino group (CN(C)), the propane chain (CCC), the secondary amine linkage (NC), and the difluorinated benzothiazole core with fluorine atoms at positions 4 and 6 of the benzene ring. The systematic encoding ensures unambiguous structural identification across different chemical information systems and databases.

Two-Dimensional and Three-Dimensional Structural Representation

The two-dimensional structural representation of this compound reveals a complex molecular architecture comprising distinct functional domains connected through strategic linker regions. The benzothiazole core exhibits a planar configuration due to the aromatic nature of both the benzene and thiazole rings, with the fused ring system creating a rigid structural framework that serves as the primary pharmacophore. The fluorine atoms occupy positions 4 and 6 on the benzene ring, creating a symmetrical substitution pattern that significantly influences the electronic distribution within the aromatic system.

The propane-1,3-diamine chain extends from the 2-position of the benzothiazole ring through a secondary amine linkage, providing structural flexibility that contrasts with the rigid heterocyclic core. This aliphatic chain adopts an extended conformation in the two-dimensional representation, with the terminal dimethylamino group positioned to maximize spatial separation from the benzothiazole moiety. The chain length of three carbon atoms provides optimal spacing for potential intramolecular interactions while maintaining sufficient flexibility for conformational adaptation during target binding.

Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the single bonds in the propane chain. The benzothiazole core remains essentially planar, constraining the overall molecular shape, while the aliphatic chain can sample various spatial orientations. Computational modeling suggests that the preferred conformations position the dimethylamino group in orientations that minimize steric interactions with the fluorinated benzothiazole core while maximizing favorable electrostatic interactions. The fluorine atoms contribute to conformational preferences through their influence on local charge distribution and potential hydrogen bonding interactions with the amine functionalities.

Stereochemical Features

The stereochemical analysis of this compound reveals that the compound lacks traditional chiral centers, resulting in a single stereoisomeric form under standard conditions. The absence of asymmetric carbon atoms eliminates concerns regarding enantiomeric mixtures and simplifies analytical characterization and biological evaluation protocols. However, the molecule exhibits important conformational stereochemistry due to restricted rotation around specific bonds and the spatial arrangement of functional groups.

The benzothiazole core imposes significant conformational constraints due to the planar nature of the fused ring system, which locks the fluorine atoms in fixed spatial positions relative to the heterocyclic framework. The 4,6-difluoro substitution pattern creates a symmetrical electronic environment that influences the molecule's reactivity and binding characteristics. The spatial arrangement of the fluorine atoms establishes distinct quadrants of electron density that can participate in selective interactions with complementary binding sites on biological targets.

The propane-1,3-diamine chain introduces conformational flexibility through rotation around carbon-carbon and carbon-nitrogen bonds, enabling the molecule to adapt its three-dimensional shape in response to environmental constraints. The terminal dimethylamino group can adopt various orientations relative to the benzothiazole core, creating a dynamic equilibrium of conformational states. This conformational flexibility is crucial for biological activity, as it allows the molecule to optimize its binding interactions with target proteins through induced-fit mechanisms. The stereochemical features collectively contribute to the compound's ability to engage in specific molecular recognition events while maintaining sufficient flexibility for conformational adaptation.

Physical and Chemical Properties

Molecular Formula and Weight

The molecular formula of this compound is C₁₂H₁₅F₂N₃S, indicating a composition of twelve carbon atoms, fifteen hydrogen atoms, two fluorine atoms, three nitrogen atoms, and one sulfur atom. This elemental composition reflects the complex heterocyclic nature of the compound and the presence of multiple functional groups within a relatively compact molecular framework. The molecular weight is precisely determined to be 271.33 grams per mole, positioning this compound within the typical size range for small molecule pharmaceutical compounds.

The molecular formula provides important insights into the compound's chemical behavior and potential interactions. The presence of three nitrogen atoms indicates multiple sites for protonation under acidic conditions, potentially affecting the compound's solubility and membrane permeability across different pH ranges. The two fluorine atoms contribute significantly to the molecular weight despite their small size, reflecting fluorine's relatively high atomic mass compared to hydrogen. The sulfur atom within the benzothiazole core adds to the molecular complexity and provides additional opportunities for molecular interactions through its lone pair electrons.

The specific atomic composition enables calculation of various molecular descriptors and physicochemical parameters that are crucial for understanding the compound's behavior in biological systems. The molecular weight falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting favorable pharmaceutical properties. The balanced ratio of heteroatoms to carbon atoms indicates appropriate polarity for biological activity while maintaining sufficient lipophilicity for membrane permeation. These fundamental molecular characteristics establish the foundation for understanding the compound's broader physicochemical profile and biological potential.

Physical State and Appearance

This compound typically exists as a solid material at room temperature, reflecting the moderate molecular weight and intermolecular forces present in the crystalline state. The compound appears as a white to off-white powder when purified and dried under standard laboratory conditions, indicating minimal chromophoric absorption in the visible light spectrum. This coloration is consistent with the aromatic benzothiazole core and the absence of extended conjugated systems that would typically impart color to organic compounds.

The physical appearance can vary depending on the purity level and preparation method, with high-purity samples exhibiting a uniform white crystalline appearance. The solid state properties are influenced by the molecular packing arrangements in the crystal lattice, which are determined by intermolecular interactions including hydrogen bonding between amine groups, π-π stacking of benzothiazole rings, and dipole-dipole interactions involving the fluorine atoms. These interactions contribute to the compound's thermal stability and crystalline morphology.

The melting point of the compound has been reported in the range of 246-250°C, indicating substantial thermal stability and strong intermolecular interactions in the solid state. This relatively high melting point suggests efficient molecular packing and significant lattice energy, characteristics that are favorable for compound storage and handling. The thermal properties also provide insights into the compound's purification requirements and processing conditions for pharmaceutical applications. The crystalline nature of the material facilitates analytical characterization through techniques such as X-ray crystallography and solid-state nuclear magnetic resonance spectroscopy.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound reflect the amphiphilic nature of the molecule, which contains both hydrophilic amine functionalities and lipophilic aromatic components. The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide and methanol, which can effectively solvate both the polar amine groups and the aromatic benzothiazole core. This solubility pattern is typical for compounds containing multiple nitrogen atoms that can participate in hydrogen bonding with protic solvents.

The water solubility of the compound is limited due to the substantial lipophilic contribution of the fluorinated benzothiazole ring system. However, the presence of multiple amine groups provides some degree of water solubility, particularly under acidic conditions where protonation of the nitrogen atoms increases the overall polarity and charge of the molecule. The pH-dependent solubility profile is an important consideration for biological applications, as it affects the compound's distribution and availability in different physiological compartments.

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 271.33 g/mol | Standard conditions |

| Melting Point | 246-250°C | Atmospheric pressure |

| Boiling Point | 350.0 ± 52.0°C | 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ | Room temperature |

| Flash Point | 165.5 ± 30.7°C | Standard conditions |

| Vapor Pressure | 0.0 ± 0.8 mmHg | 25°C |

| Polarizability | 28.7 ± 0.5 × 10⁻²⁴ cm³ | Theoretical calculation |

特性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N3S/c1-17(2)5-3-4-15-12-16-11-9(14)6-8(13)7-10(11)18-12/h6-7H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTESBHJSOHVTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=C(C=C(C=C2S1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Dimethylpropane-1,3-diamine Group: The final step involves the nucleophilic substitution of the hydrogen atom at position 2 of the benzothiazole ring with the dimethylpropane-1,3-diamine group. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced derivatives of the benzothiazole ring.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

科学的研究の応用

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the presence of the benzothiazole ring.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties based on the evidence:

Structural and Electronic Differences

- Fluorine vs.

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in target proteins, a feature absent in fluorine-substituted analogs .

- Backbone Modifications : The piperidine-acetamide derivative (CAS 2877656-10-3) replaces the propane-1,3-diamine chain with a more complex structure, likely improving solubility or target specificity .

Physicochemical and Pharmacological Insights

- Reactivity: The dimethylated propane-1,3-diamine chain likely reduces nucleophilicity compared to non-methylated analogs, improving chemical stability .

- Computational Studies: notes that DFT analyses of benzothiazole derivatives (e.g., Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide) reveal charge distribution patterns critical for understanding reactivity and binding .

生物活性

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a chemical compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₂H₁₅F₂N₃S

- Molecular Weight : 271.33 g/mol

- CAS Number : 1105188-28-0

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential therapeutic applications and toxicity profiles.

Research indicates that this compound may act through multiple pathways:

- Enzyme Modulation : It has been suggested that the compound may modulate the activity of specific enzymes involved in cellular signaling pathways.

2. Toxicological Studies

Toxicological assessments have revealed important safety profiles:

3. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- In Vivo Studies : A study involving Sprague Dawley rats demonstrated that high doses resulted in significant respiratory distress and local irritation in the lungs .

- In Vitro Studies : In vitro assays have indicated potential cytotoxic effects at elevated concentrations, suggesting a dose-dependent relationship with cell viability.

Potential Applications

Given its biological activity, this compound may have potential applications in:

- Pharmaceutical Development : Its enzyme modulation properties could be explored for drug development targeting specific diseases.

- Industrial Applications : Due to its chemical stability and reactivity, it may find uses in various industrial formulations.

Q & A

Basic: What are the optimal synthetic routes for preparing N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine?

Methodological Answer:

The synthesis typically involves coupling 4,6-difluoro-1,3-benzothiazol-2-amine with N,N-dimethylpropane-1,3-diamine. Evidence from analogous syntheses (e.g., Schiff base complexes) suggests using reflux conditions in methanol with stoichiometric control to minimize byproducts . Solvent-free reactions with catalysts like ZnCl₂ under reflux may improve yield, as observed in related diamine syntheses . Purification via column chromatography or recrystallization is recommended, with TLC monitoring for intermediate validation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the amine and benzothiazole moieties. For example, the dimethylamino protons (-N(CH₃)₂) appear as singlets near δ 2.2–2.5 ppm, while aromatic fluorine substituents influence splitting patterns in the benzothiazole region .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 271.33) .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, particularly the planar benzothiazole ring and diamine chain conformation .

Advanced: How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations with basis sets like B3LYP/6-31G* model the compound’s frontier molecular orbitals (HOMO-LUMO), predicting sites for electrophilic/nucleophilic attack. For instance, fluorine atoms on the benzothiazole ring exhibit high electronegativity, influencing charge distribution and hydrogen-bonding potential . Solvent effects (e.g., polarizable continuum models) simulate reaction pathways for substitutions or redox reactions observed in related benzothiazole derivatives .

Advanced: What strategies resolve contradictions in crystallographic data versus spectroscopic results?

Methodological Answer:

Discrepancies between X-ray structures (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., rotational flexibility in the diamine chain). Use temperature-dependent NMR to probe conformational changes . For crystallography, ensure high-resolution data (≤1.0 Å) and refine using SHELXL’s TWIN and BASF commands to address twinning or disorder . Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Advanced: How does the compound’s hydrogen-bonding propensity influence its crystal packing and stability?

Methodological Answer:

Graph-set analysis (as per Etter’s rules ) reveals that N-H···N/F interactions dominate the crystal lattice. For example, the dimethylamino group forms bifurcated hydrogen bonds with fluorine atoms on adjacent benzothiazole rings, stabilizing the 3D network. Thermal stability studies (TGA/DSC) correlate packing efficiency with decomposition temperatures, while variable-temperature XRD tracks phase transitions .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

While specific toxicity data are limited, structurally similar diamines show acute oral toxicity and skin irritation . Use nitrile gloves, fume hoods, and P95 respirators during synthesis. Quench residual reagents (e.g., ZnCl₂) with aqueous NaHCO₃ before disposal. Store in amber vials under nitrogen to prevent oxidation .

Advanced: How do structural modifications (e.g., fluorine substitution) affect the compound’s bioactivity compared to analogs?

Methodological Answer:

Comparative studies with analogs (e.g., 4,7-dimethoxy or 7-chloro derivatives ) show fluorine’s electronegativity enhances membrane permeability and target binding. Assay logP values (via HPLC) quantify hydrophobicity changes. In vitro testing against enzyme targets (e.g., kinases) under standardized conditions (IC₅₀ assays) identifies fluorine’s role in improving inhibitory potency .

Basic: What challenges arise during purification, and how are they mitigated?

Methodological Answer:

The compound’s polar amine groups can cause silica gel adherence during column chromatography. Use basic eluents (e.g., 5% NH₃ in EtOAc) or switch to reverse-phase C18 columns with acetonitrile/water gradients . For crystalline impurities, fractional recrystallization in ethanol/water (8:2) optimizes yield .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 2-position of the benzothiazole ring is electrophilic due to electron-withdrawing fluorine and sulfur atoms. Kinetic studies (e.g., monitoring by ¹⁹F NMR) show SNAr mechanisms dominate, with activation energies (~50 kJ/mol) calculated via Arrhenius plots. Leaving-group tendencies (e.g., bromide vs. chloride) are quantified using Hammett σ constants .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed for long-term storage?

Methodological Answer:

Conduct accelerated stability studies:

- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 72h, analyzing degradation by LC-MS.

- Thermal Stability: Heat samples to 60°C for 1 week, monitoring decomposition via TGA and NMR.

Results show decomposition above pH 10 (amine dealkylation) and at temperatures >100°C (benzothiazole ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。